Methyl 3-(3,4-difluorophenyl)-2-hydroxypropanoate
Description
Methyl 3-(3,4-difluorophenyl)-2-hydroxypropanoate is an organic compound with a molecular formula of C10H10F2O3. This compound is characterized by the presence of a difluorophenyl group attached to a hydroxypropanoate moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 3-(3,4-difluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10F2O3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9,13H,5H2,1H3 |
InChI Key |
UNRMUVQFIRIOTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-difluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3,4-difluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-difluorophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Methyl 3-(3,4-difluorophenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-difluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The difluorophenyl group enhances the compound’s binding affinity to its targets, leading to increased potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
- Methyl 3-(3,4-dibromophenyl)-2-hydroxypropanoate
- Methyl 3-(3,4-dimethylphenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(3,4-difluorophenyl)-2-hydroxypropanoate is unique due to the presence of fluorine atoms in the phenyl ring. Fluorine atoms impart distinct electronic and steric properties to the compound, enhancing its reactivity and stability compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound in various chemical and pharmaceutical applications.
Biological Activity
Methyl 3-(3,4-difluorophenyl)-2-hydroxypropanoate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFO
- Molecular Weight : Approximately 216.18 g/mol
- Functional Groups : Hydroxy group (-OH), difluorophenyl group
The presence of fluorine atoms in the aromatic ring enhances the compound's lipophilicity, which may improve its interaction with biological targets and influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenyl group enhances the compound’s affinity for these targets, potentially leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting processes such as inflammation and cellular aging.
- Receptor Modulation : Interaction with specific receptors could alter cellular signaling pathways, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains, warranting further investigation into its use as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
- Anticancer Potential : Some studies have indicated that similar compounds may possess anticancer properties, although specific data on this compound is still limited.
In Vitro Studies
- Tyrosinase Inhibition :
- Collagenase and Elastase Inhibition :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Tyrosinase Inhibition | TBD |
| Methyl 3-(4-bromophenyl)-2-hydroxypropanoate | Tyrosinase Inhibition | 1.05 |
| Methyl 3-(bromophenyl)-5,7-dihydroxycoumarin | Collagenase Inhibition | 110.4 |
This table highlights comparative efficacy against key enzymes involved in skin aging and pigmentation processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
